Dimethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a phosphonate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the 2-Chlorophenylmethyl Group: This step involves a nucleophilic substitution reaction where a 2-chlorobenzyl halide reacts with the amino group on the oxazole ring.
Phosphonate Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phosphonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH)
Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products
Oxidation: Corresponding oxides
Reduction: Reduced oxazole derivatives
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Phosphonic acids
Scientific Research Applications
DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-chlorophenylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20ClN2O4P |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H20ClN2O4P/c1-27-30(26,28-2)22-21(24-14-16-9-4-6-13-19(16)23)29-20(25-22)18-12-7-10-15-8-3-5-11-17(15)18/h3-13,24H,14H2,1-2H3 |
InChI Key |
JJZXLXATKHPBHP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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